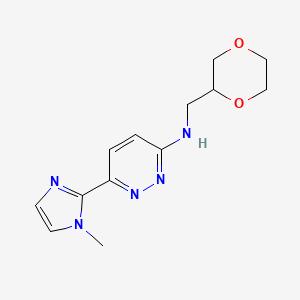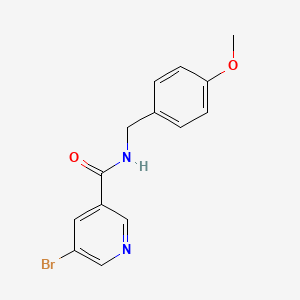
5-bromo-N-(4-methoxybenzyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-methoxybenzyl)nicotinamide, also known as BML-210, is a synthetic compound that has been widely investigated for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to have promising effects on various biological processes. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-methoxybenzyl)nicotinamide is not fully understood, but it has been suggested that it may act through multiple pathways. 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of inflammatory mediators. It has also been reported to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. 5-bromo-N-(4-methoxybenzyl)nicotinamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(4-methoxybenzyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for large-scale experiments. 5-bromo-N-(4-methoxybenzyl)nicotinamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 5-bromo-N-(4-methoxybenzyl)nicotinamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(4-methoxybenzyl)nicotinamide. One area of research could be to further investigate its anti-inflammatory properties and its potential use in treating inflammatory disorders. Another area of research could be to explore its neuroprotective effects and its potential use in treating neurodegenerative disorders. Additionally, further research could be done to understand the mechanism of action of 5-bromo-N-(4-methoxybenzyl)nicotinamide and to identify potential targets for its therapeutic applications.
Synthesemethoden
The synthesis of 5-bromo-N-(4-methoxybenzyl)nicotinamide involves the reaction of 4-methoxybenzylamine with 5-bromo-2-chloronicotinoyl chloride in the presence of a base. This method has been reported to yield 5-bromo-N-(4-methoxybenzyl)nicotinamide in high purity and good yield, making it a suitable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-methoxybenzyl)nicotinamide has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-inflammatory, neuroprotective, and anticancer properties. 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been reported to protect neurons from oxidative stress and prevent apoptosis. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-4-2-10(3-5-13)7-17-14(18)11-6-12(15)9-16-8-11/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGOGVCZBNYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

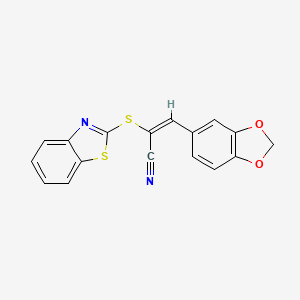
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
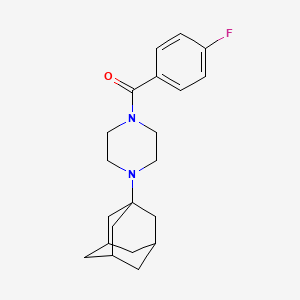
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
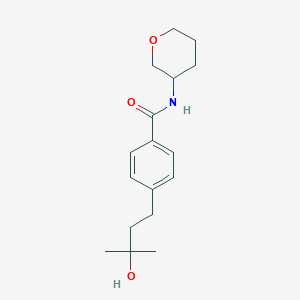
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
